molecular formula C19H20N6O B2757592 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-ethylphenyl)azetidine-3-carboxamide CAS No. 2034280-84-5

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-ethylphenyl)azetidine-3-carboxamide

Cat. No. B2757592
CAS RN: 2034280-84-5
M. Wt: 348.41
InChI Key: CUGMQEGLDPIWOJ-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-ethylphenyl)azetidine-3-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Scientific Research Applications

Synthesis and Biological Evaluation

Research has demonstrated the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which show promise as anticancer and anti-5-lipoxygenase agents. These compounds were developed through various synthetic pathways, leading to the identification of derivatives with significant cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Antimicrobial and Antitubercular Activities

Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids, assessing their anti-inflammatory and anti-cancer activities. These compounds were synthesized using ultrasound-assisted synthesis, a technique that enhances reaction rates and yields. The research highlighted the potential of these hybrids as promising candidates for further investigation in anti-inflammatory and anticancer therapies (Kaping et al., 2020).

Antioxidant Properties

The design, synthesis, biological evaluation, and computational studies of novel 1H-3-indolyl derivatives containing pyrazole and pyrimidine rings were conducted to explore their antioxidant activities. One of the derivatives showed higher antioxidant activity than ascorbic acid, indicating the potential of these compounds as effective antioxidants (Aziz et al., 2021).

Antiviral and Antitumor Activities

Compounds derived from pyrazolo[1,5-a]pyrimidines and Schiff bases were synthesized and tested for their in vitro antitumor activities against different human cancer cell lines. The study provides insights into the structure-activity relationship, contributing to the development of new antitumor agents (Hafez et al., 2013).

properties

IUPAC Name

N-(4-ethylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-2-14-4-6-16(7-5-14)23-19(26)15-11-24(12-15)17-10-18(21-13-20-17)25-9-3-8-22-25/h3-10,13,15H,2,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGMQEGLDPIWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-ethylphenyl)azetidine-3-carboxamide

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